molecular formula C91H165N23O21 B12372009 Bombinin H4

Bombinin H4

Cat. No.: B12372009
M. Wt: 1917.4 g/mol
InChI Key: OTZRUUBAECMRLT-DGBNNWMSSA-N
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Description

Bombinin H4 is a mildly cationic antimicrobial peptide isolated from the skin of the fire-bellied toad, Bombina. This peptide is part of the bombinin family, which includes various antimicrobial peptides with significant biological activities. This compound is particularly noted for its ability to disrupt bacterial membranes, making it a potential candidate for developing new antimicrobial agents .

Preparation Methods

Bombinin H4 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound requires specific reaction conditions, including the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial production of this compound may involve recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable host organism, such as Escherichia coli, which then produces the peptide. This method allows for large-scale production of the peptide .

Chemical Reactions Analysis

Bombinin H4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of bombinin H4 involves the permeation of microbial cell membranes. The peptide interacts with the lipid bilayer of the membrane, causing disruption and leakage of cellular contents. This membrane-perturbing activity is attributed to the presence of a single d-amino acid in the peptide sequence, which enhances its selectivity and efficacy against microbial cells .

Comparison with Similar Compounds

Bombinin H4 is similar to other antimicrobial peptides in the bombinin family, such as bombinin H2. Both peptides share a common structure but differ in the presence of a single d-amino acid at the second N-terminal position. This difference significantly impacts their antimicrobial activity and membrane interactions .

Other similar compounds include maximins, another group of antimicrobial peptides isolated from the skin of Bombina maxima. Maximins exhibit potent antimicrobial activity and cytotoxicity against tumor cells, but they differ from bombinin H peptides in their sequence variations and biological activities .

Conclusion

This compound is a unique antimicrobial peptide with significant potential in various scientific and industrial applications Its ability to disrupt microbial membranes and its selectivity for microbial cells make it a promising candidate for developing new antimicrobial agents

Biological Activity

Bombinin H4 is a member of the bombinin family, a group of antimicrobial peptides derived from the skin secretions of the Bombina species. These peptides have garnered attention for their potential therapeutic applications, particularly in combating infections and possibly in cancer therapy. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and mechanisms of action.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. Research has shown that bombinins, including this compound, are effective in disrupting bacterial membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeActivity LevelReference
Gram-positive bacteriaActive
Gram-negative bacteriaActive
FungiActive
Leishmania spp.Active

Kawamura et al. demonstrated that this compound forms heterogeneous-sized and fluctuating nanopores in model membranes, which is critical for its antimicrobial action. The study found that this compound had a higher charge flux compared to Bombinin H2, indicating a more potent ability to disrupt bacterial membranes .

2. Cytotoxicity in Cancer Cells

Recent studies have explored the potential of this compound as an anticancer agent. It has shown selective cytotoxicity towards non-small cell lung cancer (NSCLC) cell lines while exhibiting lower toxicity towards normal epithelial cells.

Table 2: Cytotoxic Effects of this compound on Cell Lines

Cell LineConcentration Range (μM)Significant Cell Death ObservedReference
A5491.5 - 100Yes
Calu-350 - 100Yes
Beas-2B12.5 - 100Yes

In a study by Kwan et al., this compound demonstrated significant cytotoxic effects on the A549 cell line at concentrations as low as 1.5 μM, while also exhibiting some level of selectivity over normal cells . This selectivity is attributed to differences in membrane composition between cancerous and non-cancerous cells.

The mechanism by which this compound exerts its biological effects involves interaction with cellular membranes. The presence of D-amino acids in its structure enhances its membrane-disrupting capabilities compared to its L-amino acid counterparts.

Key Findings on Mechanism:

  • Pore Formation : this compound forms smaller pores in membranes compared to Bombinin H2, which may contribute to its higher potency .
  • Binding Affinity : Studies indicate that this compound has a greater binding affinity to lipid membranes than Bombinin H2, facilitating more effective membrane disruption .
  • Hydrophobic Interaction : The D-alloisoleucine residue in this compound plays a crucial role as a hydrophobic anchor within the membrane, enhancing its disruptive action .

4. Future Directions

Further research is required to fully elucidate the therapeutic potential of this compound in clinical settings. In vivo studies are necessary to assess its efficacy and safety as an antimicrobial and anticancer agent.

Properties

Molecular Formula

C91H165N23O21

Molecular Weight

1917.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C91H165N23O21/c1-22-55(19)75(77(95)121)112-83(127)60(30-25-27-33-93)105-82(126)59(29-24-26-32-92)106-85(129)65(40-52(13)14)108-84(128)63(38-50(9)10)102-69(117)42-96-68(116)41-97-80(124)61(36-48(5)6)107-78(122)57(21)101-87(131)66(46-115)104-71(119)44-99-89(133)73(53(15)16)110-86(130)64(39-51(11)12)103-70(118)43-98-81(125)62(37-49(7)8)109-91(135)74(54(17)18)111-88(132)67-31-28-34-114(67)72(120)45-100-90(134)76(56(20)23-2)113-79(123)58(94)35-47(3)4/h47-67,73-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,124)(H,98,125)(H,99,133)(H,100,134)(H,101,131)(H,102,117)(H,103,118)(H,104,119)(H,105,126)(H,106,129)(H,107,122)(H,108,128)(H,109,135)(H,110,130)(H,111,132)(H,112,127)(H,113,123)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76+/m0/s1

InChI Key

OTZRUUBAECMRLT-DGBNNWMSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N

Origin of Product

United States

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